6-Bromo-[2,3'-bipyridine]-5'-carbaldehyde
Description
Significance of Functionalized Bipyridines in Organic and Inorganic Chemistry
Bipyridines are a class of heterocyclic compounds composed of two linked pyridine (B92270) rings. mdpi.com For over a century, and particularly since the work of Fritz Blau in the late 1880s, the 2,2'-isomer has been a cornerstone of coordination chemistry. nih.gov Functionalized bipyridines are prized for their ability to act as chelating ligands, forming stable complexes with a vast array of transition metals. researchgate.netwikipedia.org This stability is attributed to their robust redox properties and the relative ease with which their peripheries can be modified. researchgate.net
The applications of these metal-bipyridine complexes are extensive and diverse:
Catalysis: They are crucial components in catalysts for various organic transformations, including cross-coupling reactions, oxidations, and polymerizations, offering enhanced efficiency and selectivity. nbinno.com
Materials Science: The rigid, planar structure and delocalized π-electron system of bipyridines make them ideal building blocks for luminescent materials, photosensitizers, sensors, and photoactive compounds. researchgate.netnbinno.comtaylorandfrancis.com Ruthenium and platinum complexes of 2,2'-bipyridine (B1663995), for example, exhibit intense luminescence. wikipedia.org
Supramolecular Chemistry: The nitrogen atoms of bipyridines can engage in non-covalent interactions like hydrogen or halogen bonding, facilitating the construction of complex supramolecular structures. mdpi.com
The ability to introduce functional groups onto the bipyridine scaffold is key to its utility. researchgate.net Functionalization allows chemists to fine-tune the steric and electronic properties of the ligand, thereby modifying the photophysical, electrochemical, and catalytic behavior of the resulting metal complexes. researchgate.netrsc.org This modularity is essential for designing molecules with specific, targeted functions for applications ranging from photovoltaics to medicinal chemistry. rsc.org
Overview of Aldehyde and Halogen Functionalities on Heteroaromatic Scaffolds
The synthetic power of 6-Bromo-[2,3'-bipyridine]-5'-carbaldehyde is derived directly from its two key functional groups: the aldehyde and the bromine atom.
The aldehyde group (-CHO) is one of the most versatile functional groups in organic synthesis. When attached to a heteroaromatic ring, it serves as a gateway for constructing more complex molecular systems. Aldehydes are key reagents in cyclization reactions used to build a wide spectrum of nitrogen-, oxygen-, and sulfur-containing heterocycles. nih.govresearchgate.net They readily participate in reactions such as Wittig olefinations, condensations, and reductive aminations, allowing for the extension of the molecular framework. chemicalbook.com For instance, the Prins cyclization, an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, is a powerful method for synthesizing various oxygen-containing heterocycles. researchgate.net
The bromo group (-Br) on a pyridine ring is an exceptionally useful synthetic handle, primarily for its role in transition-metal-catalyzed cross-coupling reactions. britannica.com Palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings allow for the formation of new carbon-carbon bonds by replacing the bromine atom with a wide variety of aryl, alkyl, or alkynyl groups. nih.govnih.gov This reactivity is fundamental to the modular synthesis of complex molecules, as it provides a reliable method for joining different molecular fragments. rsc.org The reactivity of aryl halides in these couplings generally follows the trend I > Br > Cl, making brominated compounds a good balance of reactivity and stability. researchgate.net The presence of a bromine atom, as seen in compounds like 6-Bromopyridine-2-carbaldehyde, makes them valuable building blocks in both supramolecular chemistry and for creating ligands for catalysts. mdpi.com
Architectural and Synthetic Features of the 2,3'-Bipyridine (B14897) Core
Bipyridines can exist as several constitutional isomers depending on the point of connection between the two pyridine rings. mdpi.com While the symmetrical 2,2'- and 4,4'-isomers are more commonly studied, the unsymmetrical 2,3'-isomer, which forms the core of this compound, possesses distinct architectural features.
Unlike the 2,2'-isomer, which is an ideal chelating ligand due to the proximity of its two nitrogen atoms, the geometry of the 2,3'-isomer does not allow for simple, planar chelation to a single metal center. This "meta-like" connectivity can lead to the formation of unique coordination polymers, helical structures, or complexes with strained geometries.
The synthesis of unsymmetrical bipyridines, such as the 2,3'-isomer, presents a different challenge than their symmetrical counterparts. Common strategies often rely on modern cross-coupling methodologies. wikipedia.org A typical approach involves a Suzuki or Stille reaction between a functionalized pyridine boronic acid (or ester) and a halogenated pyridine. nbinno.com The synthesis of unsymmetrically substituted bipyridines can also be achieved through sequential reactions on a pre-formed bipyridine core or via convergent strategies where two different pyridine fragments are coupled together. rsc.orgrsc.org These methods allow for the controlled and modular construction of bipyridines with precisely placed substituents, enabling the targeted design of ligands for advanced applications. rsc.orgresearchgate.net
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
5-(6-bromopyridin-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-11-3-1-2-10(14-11)9-4-8(7-15)5-13-6-9/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGGKFOMLROIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745015 | |
| Record name | 6-Bromo[2,3'-bipyridine]-5'-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-08-8 | |
| Record name | [2,3′-Bipyridine]-5′-carboxaldehyde, 6-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo[2,3'-bipyridine]-5'-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of 6 Bromo 2,3 Bipyridine 5 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group in 6-Bromo-[2,3'-bipyridine]-5'-carbaldehyde is a key site for a variety of chemical modifications, including reductions, oxidations, and condensation reactions.
The aldehyde functional group can be readily reduced to a primary alcohol or converted into an amine through reductive amination. The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. While specific studies on the reduction of this compound are not extensively detailed in the literature, the reaction is expected to proceed under standard conditions. For instance, the use of sodium borohydride (B1222165) in a protic solvent like methanol (B129727) or ethanol (B145695) would likely yield (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol.
Reductive amination is a highly effective method for forming C-N bonds and converting aldehydes into amines. mdpi.comresearchgate.net This process typically involves the initial reaction of the aldehyde with a primary or secondary amine under mildly acidic conditions to form an intermediate imine or iminium ion. masterorganicchemistry.combeilstein-journals.org This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.combeilstein-journals.org Common reducing agents for this transformation include sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com This two-step, one-pot procedure allows for the synthesis of a wide variety of substituted amines from this compound. mdpi.com
| Transformation | Typical Reagents | Product |
|---|---|---|
| Reduction to Alcohol | Sodium Borohydride (NaBH4), Methanol | (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol |
| Reductive Amination | Primary/Secondary Amine, Acetic Acid, NaBH4 or NaBH3CN | N-Substituted-(6-Bromo-[2,3'-bipyridin]-5'-yl)methanamine |
The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid. This transformation is a common and efficient process in organic chemistry. A variety of oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO4) and chromic acid to milder reagents. orgsyn.org The existence of 6-Bromo-[2,3'-bipyridine]-5'-carboxylic acid confirms that this oxidation is a feasible and documented transformation. ambeed.com The synthesis of related bromo-pyridine carboxylic acids has been achieved through various oxidative methods, highlighting the utility of this reaction for creating key synthetic intermediates. nih.gov
One of the most fundamental reactions of the aldehyde group is its condensation with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically reversible and is often carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the imine product. nih.gov The reaction involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. masterorganicchemistry.com The resulting imine derivatives of this compound can serve as intermediates for further synthetic elaborations or as ligands in coordination chemistry. This reaction is generally applicable to a wide range of aromatic aldehydes and amines. nih.gov
While aldehydes are not direct precursors to nitroxide radicals, they serve as critical starting materials for the synthesis of the necessary amine or hydroxylamine (B1172632) intermediates. nih.gov A common route involves the condensation of an aldehyde with a suitable hydroxylamine derivative. For instance, substituted benzaldehydes can be reacted with 2,3-bis(hydroxylamino)-2,3-dimethylbutane, followed by oxidation, to yield stable nitronyl nitroxide radicals. mdpi.com This methodology provides a pathway to introduce a stable radical moiety onto the bipyridine scaffold starting from this compound. The resulting nitroxide-functionalized bipyridines are of interest in materials science and as spin labels in biological studies. rsc.org
Reactivity of the Bromo Substituent in this compound
The bromo substituent on the pyridine (B92270) ring is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl and substituted aromatic compounds. nih.govrsc.org The bromo-substituted pyridine core of this compound makes it an excellent substrate for these transformations.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is known for its mild conditions, high tolerance of functional groups, and the commercial availability and stability of the boronic acid reagents. beilstein-journals.orgacs.org The aldehyde group on the target molecule is generally compatible with Suzuki coupling conditions.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.orgorganic-chemistry.org It is a powerful method for preparing bipyridines due to its high yields and mild conditions. orgsyn.org The organozinc reagents can be prepared from the corresponding organic halides, and the reaction tolerates a wide variety of functional groups, including aldehydes. orgsyn.orgnih.gov This makes it a suitable method for the derivatization of this compound. nih.gov
Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane) using a palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is highly versatile with respect to the coupling partners and is tolerant of many functional groups. harvard.edu Bipyridyl ligands are sometimes used in Stille reactions, and the bromo-bipyridine scaffold itself is a competent substrate for coupling with various organostannanes. researchgate.net
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base/Additive | General Product Structure |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh3)4, Pd(OAc)2/SPhos | K2CO3, Cs2CO3 | 6-Aryl-[2,3'-bipyridine]-5'-carbaldehyde |
| Negishi Coupling | Organozinc Halide (R-ZnX) | Pd(PPh3)4, Pd(dba)2/XPhos | None required | 6-Substituted-[2,3'-bipyridine]-5'-carbaldehyde |
| Stille Coupling | Organostannane (R-SnBu3) | Pd(PPh3)4, Pd2(dba)3/P(o-tol)3 | LiCl, CuI (optional) | 6-Substituted-[2,3'-bipyridine]-5'-carbaldehyde |
Nucleophilic Displacement Reactions
The bromine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for introducing a wide range of functional groups. This reactivity is enhanced by the electron-withdrawing nature of the bipyridine system and the aldehyde group. While specific studies on this compound are not extensively documented in publicly available literature, the principles of SNAr on related bromopyridine systems provide a strong indication of its expected reactivity.
Generally, the reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a transient, negatively charged Meisenheimer complex. sigmaaldrich.com The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The efficiency of these reactions is often influenced by the nature of the nucleophile, the solvent, and the presence of a catalyst.
Common nucleophiles that can be employed to displace the bromo group include amines, alcohols, and thiols, leading to the formation of amino, alkoxy, and thioether derivatives, respectively. For instance, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are well-established methods for forming C-N bonds with aryl halides. nih.govrsc.org These reactions typically utilize a palladium catalyst in combination with a suitable phosphine (B1218219) ligand and a base to facilitate the coupling of an amine with the brominated pyridine ring. While direct examples with this compound are scarce in the literature, similar transformations on 6-bromopurine (B104554) nucleosides have been shown to proceed efficiently. nih.govrsc.org
The following table summarizes potential nucleophilic displacement reactions based on the known reactivity of related compounds.
| Nucleophile | Potential Product | Reaction Type | General Conditions |
|---|---|---|---|
| Primary/Secondary Amine (R-NH2 / R2NH) | 6-Amino-[2,3'-bipyridine]-5'-carbaldehyde derivative | Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., Xantphos), Base (e.g., Cs2CO3), Anhydrous solvent (e.g., Toluene) |
| Alcohol (R-OH) | 6-Alkoxy-[2,3'-bipyridine]-5'-carbaldehyde derivative | Nucleophilic Aromatic Substitution | Strong base (e.g., NaH), Anhydrous solvent (e.g., THF/DMF) |
| Thiol (R-SH) | 6-Thioether-[2,3'-bipyridine]-5'-carbaldehyde derivative | Nucleophilic Aromatic Substitution | Base (e.g., K2CO3), Solvent (e.g., DMF) |
Post-Synthetic Functionalization of Bipyridine-Based Scaffolds
The term "post-synthetic functionalization" refers to the chemical modification of a pre-formed molecular scaffold. In the context of this compound, this can involve reactions of both the aldehyde group and the bipyridine core, often after initial modifications at the bromo position. This approach allows for the late-stage introduction of diversity, enabling the creation of libraries of related compounds for various applications.
The aldehyde functionality is a particularly versatile handle for post-synthetic modification. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is fundamental in the construction of more complex ligands and metal-organic frameworks (MOFs). For example, the reaction of aldehyde-functionalized bipyridines with amines is a key step in creating ligands for metal-organic polyhedra and covalent organic frameworks (COFs). rsc.org Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a different set of functional groups for further derivatization.
The bipyridine core itself can also be functionalized. For instance, after the displacement of the bromine atom, the resulting bipyridine scaffold can be incorporated into larger systems. A notable application is in the synthesis of metal-organic frameworks where the bipyridine units act as linkers. Post-synthetic modification of such frameworks allows for the introduction of new functionalities within the pores of the material, tailoring its properties for specific applications like catalysis or gas storage. rsc.orgnih.govdalalinstitute.com
The following table provides examples of post-synthetic functionalization reactions applicable to derivatives of this compound.
| Functional Group | Reagent | Product Functional Group | Reaction Type |
|---|---|---|---|
| Aldehyde (-CHO) | Primary Amine (R-NH2) | Schiff Base (Imine, -CH=N-R) | Condensation |
| Aldehyde (-CHO) | Potassium Permanganate (KMnO4) | Carboxylic Acid (-COOH) | Oxidation |
| Aldehyde (-CHO) | Sodium Borohydride (NaBH4) | Alcohol (-CH2OH) | Reduction |
| Bipyridine Core | Metal ions | Metal Complex | Coordination |
Chemo- and Regioselective Manipulations for Advanced Derivatives
The presence of multiple reactive sites in this compound—namely the bromo substituent, the aldehyde group, and the two pyridine rings—necessitates careful control over reaction conditions to achieve chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position at which a reaction occurs. slideshare.netnih.gov
A prime example of the need for such control is in cross-coupling reactions. The bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are used to form new carbon-carbon bonds. researchgate.net For instance, a Suzuki coupling with an arylboronic acid would replace the bromine atom with an aryl group. To ensure that the aldehyde group does not interfere with the catalytic cycle, it may need to be protected, for example, as an acetal. This protection-deprotection sequence adds steps to the synthesis but ensures the desired outcome.
Conversely, reactions can be chosen that selectively target the aldehyde without affecting the bromo group. For example, a Wittig reaction could be used to convert the aldehyde into an alkene. The chemo- and regioselectivity of reactions on polyfunctional pyrroles have been studied, demonstrating that selective oxidation of one formyl group in the presence of another is possible. Similar principles can be applied to the bipyridine system of the title compound.
The development of advanced derivatives often relies on a sequence of selective transformations. A hypothetical, yet plausible, synthetic route could involve an initial Suzuki coupling at the bromo position, followed by a selective modification of the aldehyde group, and finally, complexation of a metal ion to the bipyridine core. The ability to perform these reactions in a controlled manner is crucial for the synthesis of highly tailored molecules with specific functions.
The following table illustrates the concept of chemo- and regioselective manipulations on this compound.
| Reaction Type | Target Site | Reagents/Conditions | Potential Outcome | Selectivity Principle |
|---|---|---|---|---|
| Suzuki Coupling | C-Br bond | Arylboronic acid, Pd catalyst, Base | Formation of a C-C bond at the 6-position | Chemoselective for the C-Br bond over the aldehyde |
| Wittig Reaction | Aldehyde group | Phosphonium ylide | Conversion of the aldehyde to an alkene | Chemoselective for the aldehyde over the C-Br bond |
| Acetal Protection | Aldehyde group | Diol, Acid catalyst | Protection of the aldehyde to allow reactions at other sites | Chemoselective protection |
| Nitration | Pyridine rings | HNO3/H2SO4 | Introduction of a nitro group on one of the pyridine rings | Regioselectivity would depend on the directing effects of existing substituents |
Coordination Chemistry and Metallosupramolecular Assembly with 6 Bromo 2,3 Bipyridine 5 Carbaldehyde
Design Principles for Ligands Incorporating Bipyridine and Carbaldehyde Units
The strategic design of ligands is fundamental to the development of coordination complexes with tailored properties. The incorporation of bipyridine and carbaldehyde moieties into a single molecular scaffold, as seen in 6-Bromo-[2,3'-bipyridine]-5'-carbaldehyde, is a deliberate approach to create multifunctional ligands.
Bipyridine units, particularly the 2,2'-bipyridine (B1663995) isomer, are among the most widely used chelating ligands in coordination chemistry. acs.orgmdpi.com Their two nitrogen atoms act as excellent Lewis bases, forming stable five-membered chelate rings with a wide array of transition metal ions. This N,N-bidentate coordination is a robust and predictable binding motif that provides stability to the resulting metal complex. mdpi.com While 2,2'-bipyridine is common, the 2,3'-bipyridine (B14897) scaffold offers a different bite angle and geometric constraints, leading to potentially unique coordination geometries and reactivities.
The addition of a carbaldehyde (aldehyde) group introduces a versatile functional handle onto the bipyridine framework. This group offers several strategic advantages:
Extended Conjugation: The aldehyde group can extend the π-system of the bipyridine, influencing the electronic and photophysical properties of the ligand and its metal complexes.
Additional Coordination Site: The carbonyl oxygen can potentially act as a donor atom, allowing the ligand to bind in a tridentate fashion or bridge multiple metal centers, although this is less common than its reactive utility.
Reactive Site for Post-Synthetic Modification: The aldehyde is highly reactive and can participate in a variety of subsequent chemical reactions, such as Schiff base condensations. This allows for the construction of more complex molecules, the immobilization of complexes onto surfaces, or the formation of intricate supramolecular assemblies. nih.gov
The combination of a stable chelating unit (bipyridine) and a reactive functional group (carbaldehyde) makes such ligands powerful building blocks for creating materials with specific functions, from catalysis to molecular sensing. nih.govbham.ac.uk
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical techniques to determine their structure, composition, and properties. researchgate.netnih.gov
Coordination with Transition Metal Ions (e.g., Ru, Ir, Cu, Co, Fe)
The bipyridine core of the ligand readily coordinates with a variety of d-block transition metals. While specific studies focusing exclusively on this compound are specialized, the coordination behavior can be inferred from extensive research on analogous bipyridine and aldehyde-functionalized ligands with key transition metals.
Ruthenium (Ru): Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties. nih.gov The synthesis of a Ru(II) complex with this ligand would typically involve reacting it with a suitable ruthenium precursor, such as [Ru(DMSO)₄Cl₂]. acs.org The resulting complexes are often investigated for applications in catalysis and as photosensitizers. unito.ityoutube.com
Iridium (Ir): Iridium(III) complexes featuring functionalized bipyridine ligands are of significant interest as phosphorescent emitters for applications like organic light-emitting diodes (OLEDs) and biological imaging. nih.govbham.ac.uk Syntheses often employ iridium dimers like [Ir₂L₄Cl₂] as starting materials, where L is a cyclometalating ligand. polyu.edu.hk The aldehyde group can be used to tune the electronic properties or to link the complex to other molecules. polyu.edu.hkresearchgate.net
Copper (Cu): Copper(II) readily forms complexes with mixed N-donor ligands. mdpi.com The synthesis can be a straightforward reaction between a copper(II) salt (e.g., CuCl₂ or Cu(ClO₄)₂) and the ligand in a solvent like ethanol (B145695) or DMSO. mdpi.comnih.gov The resulting complexes are studied for their potential biological activity and catalytic applications. rsc.org
Cobalt (Co): Cobalt can form stable complexes in both +2 and +3 oxidation states. Syntheses often involve reacting a cobalt(II) salt with the ligand, sometimes in the presence of co-ligands. researchgate.net These complexes are characterized by techniques such as magnetic susceptibility to determine the metal's oxidation and spin state. utc.edu
Iron (Fe): Iron complexes are ubiquitous due to the metal's abundance and versatile redox chemistry. nih.gov Iron can exist in multiple oxidation states (commonly +2 and +3), and its complexes with bipyridine-type ligands can exhibit extensive redox non-innocence, where the ligand actively participates in electron transfer processes. nih.gov Characterization of iron complexes heavily relies on techniques like Mössbauer spectroscopy to probe the iron's electronic environment. unc.edursc.org
Table 1: Common Characterization Techniques for Transition Metal Complexes
| Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Provides information on the ligand's chemical environment, confirming coordination and determining the structure in solution. researchgate.netnih.gov |
| FT-IR Spectroscopy | Identifies characteristic vibrational frequencies (e.g., C=N of pyridine (B92270), C=O of aldehyde) and their shifts upon coordination to the metal ion. nih.gov |
| UV-Vis Spectroscopy | Characterizes electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) and intra-ligand (π-π*) transitions. nih.gov |
| Mass Spectrometry | Confirms the molecular weight and composition of the synthesized complex. researchgate.net |
| Single-Crystal X-ray Diffraction | Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.comnih.gov |
| Elemental Analysis | Determines the elemental composition (C, H, N) to confirm the stoichiometry of the complex. researchgate.net |
Analysis of Coordination Modes and Geometries
The geometry of a metal complex is dictated by the metal's preferred coordination number and the ligand's steric and electronic properties. yorku.ca For this compound, the primary coordination mode is expected to be bidentate chelation through the two nitrogen atoms of the bipyridine moiety.
Impact of the Bromo and Carbaldehyde Substituents on Coordination Properties
Substituents on a ligand framework can profoundly influence the properties of the resulting metal complex.
Bromo Substituent: The bromine atom is an electron-withdrawing group. Its presence on the pyridine ring decreases the electron density on the ligand, which in turn affects the metal center. This can make the metal center more electrophilic and can shift its redox potentials to more positive values, making oxidation more difficult and reduction easier. Studies on other bromo-substituted polypyridyl ruthenium complexes have shown that the position of the bromine atom significantly affects the DNA-binding behaviors and spectral properties of the complex. nih.gov
Carbaldehyde Substituent: The aldehyde group is also strongly electron-withdrawing. This effect complements that of the bromo group, further modifying the electronic properties of the complex. The aldehyde also provides a site for potential intermolecular interactions, such as hydrogen bonding, which can influence crystal packing. Its primary impact, however, is providing a reactive site for post-synthetic functionalization, a key principle in modern ligand design. The planarity and electronic properties of similar aldehyde-containing ligands have been investigated using theoretical methods like Density Functional Theory (DFT). nih.govnih.gov
Table 2: Influence of Substituents on Ligand and Complex Properties
| Substituent | Electronic Effect | Steric Effect | Potential Impact on Complex |
| Bromo (-Br) | Electron-withdrawing (inductive) | Moderate bulk | Stabilizes lower metal oxidation states; shifts redox potentials; can participate in halogen bonding. nih.gov |
| Carbaldehyde (-CHO) | Electron-withdrawing (resonance and inductive) | Planar, moderate bulk | Modifies electronic and photophysical properties; provides a reactive handle for post-synthetic modification; potential H-bond acceptor. nih.gov |
Formation of Supramolecular Architectures
The principles of self-assembly, driven by kinetically labile metal-ligand interactions, allow for the spontaneous formation of complex, ordered supramolecular structures from simple building blocks. rsc.orgnih.gov Ligands like this compound are excellent candidates for constructing such architectures due to their defined coordination vectors and additional functionalities. researchgate.net
Construction of Coordination Polymers and Metal-Organic Frameworks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended crystalline materials built from metal ions or clusters (nodes) connected by organic ligands (linkers). nih.govresearchgate.net The ability to design these materials at a molecular level allows for the creation of porous structures with applications in gas storage, separation, and catalysis. researchgate.netmdpi.com
The ligand this compound is well-suited for this purpose. The bipyridine unit can act as a linker, bridging two different metal centers to form 1D chains, 2D layers, or 3D frameworks. nih.gov The structure and dimensionality of the resulting CP or MOF would depend on the coordination geometry of the metal ion and the stoichiometry of the reaction. mdpi.com
Furthermore, the aldehyde group offers a powerful tool for the post-synthetic modification of a pre-formed framework. This allows for the introduction of new functional groups within the pores of the material after its initial synthesis, tailoring the framework's properties for specific applications, such as selective chemical sensing or catalysis. mdpi.comrsc.org The combination of a structure-directing bipyridine unit and a modifiable aldehyde group exemplifies the "materials by design" approach that is central to the field of MOF chemistry. researchgate.net
Based on a comprehensive search of available scientific literature, there is currently no specific research published on the use of the chemical compound This compound for the development of dynamic coordination cages or its application as a bridging ligand for helical structures.
Therefore, it is not possible to generate a scientifically accurate and detailed article on the topics requested in the outline. The strict requirement to focus solely on this specific compound and its role in these exact applications cannot be met due to the absence of relevant research findings in the public domain.
While research exists on the use of other related bipyridine and aldehyde-functionalized ligands in the construction of metallosupramolecular architectures like coordination cages and helices, any discussion of these would fall outside the explicit and narrow scope of the provided instructions. Adherence to scientific accuracy and the user's specific constraints precludes the generation of speculative content.
Below is a table of compounds that were investigated during the literature search for this topic.
Advanced Research Applications of 6 Bromo 2,3 Bipyridine 5 Carbaldehyde Derivatives
Role in Catalysis
The bipyridine moiety is a classic and highly effective ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide array of transition metals. The introduction of a bromine atom and a carbaldehyde group on the [2,3'-bipyridine] scaffold, as seen in 6-bromo-[2,3'-bipyridine]-5'-carbaldehyde, provides strategic points for further functionalization. This allows for the fine-tuning of the electronic properties and the creation of more complex, multidentate ligand systems. These tailored ligands are instrumental in developing novel catalysts for a variety of chemical transformations.
Homogeneous and Heterogeneous Catalysis
Derivatives of this compound can be readily transformed into more elaborate ligands for both homogeneous and heterogeneous catalysis. The carbaldehyde group serves as a versatile handle for synthesizing Schiff bases, imines, or alcohols, which can then coordinate to metal centers. The bromine atom can be substituted through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce other functional groups or to immobilize the catalytic complex on a solid support for heterogeneous applications.
For instance, bipyridine-based ligands are integral to the design of ruthenium pincer complexes used in the oxidation of carbon-halogen bonds, a process that can utilize water as the oxidant and liberate hydrogen gas. acs.org While not directly employing the title compound, the principles of ligand design are applicable. The electronic nature of the bipyridine ligand, which can be modulated by substituents, is critical to the catalytic cycle.
Similarly, palladium(II) complexes with dipyridyl-based ligands have been shown to be effective water-soluble catalysts for the selective aerobic oxidation of styrene (B11656) to benzaldehyde. nih.gov The ability to create water-soluble derivatives is a key advantage for green chemistry applications.
Electrocatalysis and Photocatalysis
In the realms of electrocatalysis and photocatalysis, derivatives of this compound are of significant interest for driving important reactions like water splitting and carbon dioxide reduction. The bipyridine unit can coordinate to catalytically active metal centers, such as cobalt or ruthenium, to create complexes that can facilitate electron transfer processes upon electrochemical or photochemical stimulation.
A notable example, while not a direct derivative, involves dinuclear cobalt polypyridyl complexes for photocatalytic hydrogen production. In these systems, bipyridine-type ligands are crucial for stabilizing the cobalt centers and mediating the electron transfer from a photosensitizer to the catalytic site. acs.org The performance of these catalysts, with turnover numbers reaching up to 20,000, underscores the potential of well-designed polypyridyl ligands. acs.org The synthetic strategies used to create these complex ligands could be applied to derivatives of this compound to explore new catalytic systems.
Specific Examples in Water Oxidation Chemistry
The oxidation of water is a critical step in artificial photosynthesis, and ruthenium-based molecular catalysts featuring bipyridine ligands are among the most studied for this transformation. The ligands play a crucial role in stabilizing high-valent ruthenium species that are key intermediates in the catalytic cycle.
Derivatives of this compound can be envisioned as precursors to ligands like 2,2'-bipyridine-6,6'-dicarboxylate (bda), which forms highly active ruthenium-based water oxidation catalysts. rsc.org The carboxylate groups in these ligands are thought to play a key role in proton management during the catalytic cycle. mdpi.com The carbaldehyde function of the title compound could be oxidized to a carboxylic acid to mimic this structural feature. The electronic influence of the bipyridine backbone is critical for the catalytic performance, and the ability to tune this through substitution is a key area of research. rsc.org
| Catalyst Type | Metal Center | Ligand Feature | Application |
| Pincer Complex | Ruthenium | Bipyridine-based | Oxidation of C-X bonds acs.org |
| Water-Soluble Complex | Palladium(II) | Dipyridyl-based | Styrene Oxidation nih.gov |
| Dinuclear Complex | Cobalt | Polypyridyl | Hydrogen Production acs.org |
| Mononuclear Complex | Ruthenium | Bipyridine-dicarboxylate | Water Oxidation rsc.orgmdpi.com |
Applications in Optoelectronic and Photonic Devices
The photophysical properties of metal complexes are highly dependent on the nature of their ligands. The rigid and aromatic structure of the bipyridine framework makes it an excellent scaffold for constructing luminescent materials and photosensitizers. Derivatives of this compound can be utilized to create complexes with tailored absorption and emission characteristics for various optoelectronic and photonic applications.
Photosensitizers for Solar Energy Conversion Systems
In dye-sensitized solar cells (DSSCs), a photosensitizer absorbs light and injects an electron into a semiconductor, initiating the generation of electrical current. Ruthenium and iron complexes with polypyridyl ligands are widely used as photosensitizers due to their strong absorption in the visible spectrum and long-lived excited states.
The aldehyde group of this compound can be used to anchor the resulting complex to the semiconductor surface (e.g., TiO2), while the bipyridine core coordinates to the metal center. The bromine atom offers a site for introducing additional functionalities to modulate the photophysical properties of the dye. While specific derivatives of the title compound in DSSCs are not widely reported, the fundamental design principles of photosensitizers based on bipyridine ligands are well-established.
Luminescent Materials and Light-Emitting Devices
Complexes of platinum(II) and iridium(III) with bipyridine-type ligands often exhibit strong luminescence and are used in organic light-emitting diodes (OLEDs) and as bio-imaging agents. The emission properties of these complexes can be tuned by modifying the ligands.
For example, luminescent platinum(II) complexes with bis(metallacyclic) structures have been synthesized and their photophysical properties studied. These complexes can be emissive in both solution and the solid state. Additionally, bipyridyl carbohydrazide (B1668358) Schiff bases have been developed as fluorescent probes for the detection of metal ions like Al³⁺ and In³⁺, demonstrating the potential for creating sensory materials from bipyridine-aldehyde precursors. The synthesis of such probes showcases a direct application pathway for derivatives of this compound.
| Application | Compound Type | Key Feature |
| Dye-Sensitized Solar Cells | Metal-polypyridyl complexes | Strong light absorption, electron injection |
| Fluorescent Probes | Bipyridyl carbohydrazide Schiff base | Chelation-enhanced fluorescence |
| Luminescent Materials | Platinum(II) bis(metallacyclic) complexes | Solid-state emission |
Molecular Recognition and Sensing Platforms
The development of synthetic receptors capable of recognizing and sensing specific ions or molecules is a cornerstone of supramolecular chemistry. Derivatives of this compound are well-suited for the construction of such systems due to the inherent properties of the bipyridine core and the reactivity of the aldehyde functional group.
The bipyridine moiety is a well-established chelating agent for a wide range of metal ions. This property can be harnessed to create sensors where the binding of a metal ion to the bipyridine unit of a derivative of this compound induces a measurable optical or electrochemical response. For instance, the aldehyde group can be readily condensed with various amines to generate Schiff base ligands. These Schiff bases can be designed to exhibit changes in their fluorescence or color upon coordination with a specific metal ion.
A notable example of a related bipyridine derivative in sensing is a pyrene-appended bipyridine hydrazone ligand, which acts as a "turn-on" fluorescent sensor for copper(II) ions. Current time information in Pasuruan, ID. In this system, the bipyridine and hydrazone components act as the binding site for the copper ion, while the pyrene (B120774) unit serves as the fluorescent reporter. The binding event alters the electronic properties of the system, leading to a significant increase in fluorescence intensity. This principle can be extended to derivatives of this compound, where the carbaldehyde can be converted to a hydrazone or other functionalities to create selective and sensitive sensors for various analytes.
Furthermore, the rigid structure of bipyridine derivatives makes them excellent building blocks for constructing larger supramolecular assemblies with specific recognition properties. The aldehyde groups can be utilized in reactions to form covalent organic frameworks (COFs) or other porous materials. For example, a related compound, [3,3'-bipyridine]-6,6'-dicarboxaldehyde, has been used to create metal-organic polyhedra that exhibit selective anion binding. researchgate.net This demonstrates the potential of bipyridine carbaldehydes in creating host-guest systems for molecular recognition.
| Derivative Type | Sensing/Recognition Application | Principle of Operation | Potential Analyte |
| Schiff Base Derivatives | Colorimetric or Fluorescent Sensing | Change in electronic properties upon metal ion coordination. | Metal Ions (e.g., Cu²⁺, Zn²⁺) |
| Hydrazone Derivatives | "Turn-on" Fluorescence Sensing | Modulation of photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT). | Metal Ions, Anions |
| Covalent Organic Frameworks (COFs) | Selective Guest Binding | Size and shape selectivity within a porous framework. | Small Molecules, Ions |
Development of Organic Magnetic Materials
The field of organic magnetic materials seeks to create non-metallic, lightweight, and processable materials with magnetic properties. Derivatives of this compound can serve as versatile precursors for two main strategies in the design of organic magnetic materials: the formation of metal-organic complexes with interesting magnetic behaviors and the incorporation of stable organic radical moieties.
One promising avenue is the use of these bipyridine derivatives as ligands to create metal complexes that exhibit spin crossover (SCO) behavior. wikipedia.org SCO is a phenomenon where the spin state of a central metal ion can be switched between a low-spin and a high-spin state by external stimuli such as temperature, pressure, or light. wikipedia.org This property is of great interest for applications in molecular switches, data storage, and displays. Iron(II) complexes with bipyridine-based ligands are well-known to exhibit SCO. rsc.orgrsc.org By modifying the this compound scaffold, for example, by converting the aldehyde to a larger, more sterically demanding group, it is possible to tune the ligand field strength around a coordinated metal ion, thereby influencing the SCO properties of the resulting complex.
Another approach involves the introduction of stable organic radicals into the bipyridine structure. The interaction between the unpaired electrons of the radical and a paramagnetic metal center can lead to strong magnetic coupling, which is a prerequisite for creating single-molecule magnets (SMMs) and other magnetic materials. researchgate.netnorthwestern.edu The carbaldehyde group of this compound can be chemically transformed into a functionality that either is a radical itself or can be used to link to a radical-containing molecule. For instance, condensation reactions could be employed to attach nitronyl nitroxide or other stable radical groups. The magnetic properties of the resulting metal complexes would then be determined by the exchange interactions between the metal ion and the radical ligand. nih.govacs.org
| Derivative Strategy | Target Magnetic Property | Key Structural Feature | Potential Metal Ion |
| Coordination to Metal Ions | Spin Crossover (SCO) | Tunable ligand field strength via modification of the carbaldehyde group. | Fe(II), Co(II) |
| Incorporation of Organic Radicals | Single-Molecule Magnets (SMMs) | Covalent attachment of stable radicals to the bipyridine scaffold. | Lanthanides, Cu(II) |
| Formation of Coordination Polymers | Long-Range Magnetic Ordering | Bridging ligands designed from the bipyridine carbaldehyde to link multiple metal centers. | Cu(II), Mn(II) |
Computational and Theoretical Investigations of 6 Bromo 2,3 Bipyridine 5 Carbaldehyde and Its Complexes
Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a powerful tool for analyzing the electronic structure of molecules like 6-Bromo-[2,3'-bipyridine]-5'-carbaldehyde. These calculations can predict the distribution of electrons within the molecule, which in turn governs its reactivity. The presence of a bromine atom, an aldehyde group, and two nitrogen atoms within the bipyridine framework significantly influences the electronic landscape.
The bromine atom acts as a weak deactivating group due to its inductive electron-withdrawing effect, while the carbaldehyde group is a stronger deactivating group, also through an inductive effect. The nitrogen atoms in the pyridine (B92270) rings are electron-withdrawing centers. These features collectively shape the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For substituted bipyridines, this gap can be tuned by the nature of the functional groups.
Computational studies on related substituted bipyridine systems reveal that electron-withdrawing groups tend to lower the energies of both the HOMO and LUMO, affecting the molecule's behavior in chemical reactions. Mapped electric potential (MEP) diagrams, another output of DFT calculations, can illustrate the electrophilic and nucleophilic sites of the molecule, providing a visual guide to its reactivity.
| Calculated Property | Typical Predicted Value for Substituted Bipyridines | Implication for Reactivity |
| HOMO-LUMO Energy Gap | 4.0 - 5.0 eV | Influences chemical reactivity and stability |
| Electron Affinity | 1.5 - 2.5 eV | Determines the ability to accept an electron |
| Ionization Potential | 8.0 - 9.0 eV | Energy required to remove an electron |
These values are illustrative and can vary depending on the specific substituents and the computational method used.
Molecular Dynamics and Conformational Studies
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the two pyridine rings. Bipyridine derivatives can exist in different conformations, with the transoid and cisoid forms being the most significant. In the transoid conformation, the nitrogen atoms of the two pyridine rings point in opposite directions, which is generally the more stable conformation due to reduced steric hindrance. The cisoid conformation, where the nitrogen atoms are on the same side, is necessary for the molecule to act as a bidentate ligand in coordination chemistry.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule, including the rotational barrier between the conformers and their relative populations at different temperatures. For 2,2'-bipyridine (B1663995) derivatives, the deviation from planarity in the crystal structure is often observed, with a torsion angle between the rings that can vary. acs.org The presence of bulky substituents can further influence the preferred conformation and the rotational energy barrier. In the case of this compound, the bromine atom and the carbaldehyde group are not exceptionally bulky, but they can still influence the conformational landscape through steric and electronic interactions.
| Conformational Parameter | Predicted Characteristic | Significance |
| Dihedral Angle (N-C-C-N) | ~180° (transoid) favored in ground state | Determines the overall shape of the molecule |
| Rotational Energy Barrier | 5 - 15 kcal/mol | Affects the rate of interconversion between conformers |
| Conformational Population | Predominantly transoid at room temperature | Influences its behavior in solution and availability for chelation |
These are estimated values based on studies of similar bipyridine systems.
Computational Modeling of Ligand-Metal Interactions
The ability of this compound to form complexes with metal ions is a key aspect of its chemistry. Computational modeling, particularly with DFT, is instrumental in understanding the nature of these ligand-metal interactions. nih.gov As a ligand, this molecule can coordinate to a metal center through the nitrogen atoms of the two pyridine rings in a bidentate fashion, which requires the molecule to adopt a cisoid conformation.
Theoretical studies on similar bipyridine-metal complexes have shown that the strength and nature of the metal-ligand bond can be quantified by calculating interaction energies and analyzing the electronic structure of the complex. nih.gov The electron-withdrawing nature of the bromo and carbaldehyde substituents on this compound would be expected to decrease the electron density on the nitrogen atoms, potentially weakening the sigma-donating ability of the ligand. However, these substituents can also influence the pi-acceptor properties of the ligand, which is an important component of the bonding in complexes with transition metals.
Computational models can predict the geometry of the resulting metal complexes, including bond lengths and angles. For instance, the coordination of this ligand to a palladium(II) center would likely result in a square planar complex. nih.gov
| Parameter for a [Pd(L)Cl₂] Complex | Typical Calculated Value |
| Pd-N Bond Length | 2.0 - 2.2 Å |
| Ligand-Metal Interaction Energy | -30 to -50 kcal/mol |
| HOMO-LUMO Gap of the Complex | Varies with metal and other ligands |
L represents a bipyridine-type ligand. Values are illustrative.
Elucidation of Reaction Mechanisms via Theoretical Methods
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. A common synthetic route for such bipyridine derivatives is the Suzuki-Miyaura cross-coupling reaction. science.govacs.org Theoretical studies have provided detailed insights into the catalytic cycle of this reaction, which typically involves a palladium catalyst. nih.govmdpi.comnih.govrsc.org
The key steps in the Suzuki-Miyaura reaction are:
Oxidative Addition: The palladium(0) catalyst reacts with a halo-pyridine (e.g., a derivative of 2-bromopyridine).
Transmetalation: The organoboron compound (e.g., a pyridylboronic acid) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the bipyridine product and regenerating the palladium(0) catalyst.
DFT calculations can be used to determine the energy profile of the reaction, identifying the transition states and intermediates for each step. mdpi.com This allows for a detailed understanding of the reaction kinetics and the factors that influence the reaction yield and selectivity. For the synthesis of this compound, a plausible route would involve the Suzuki coupling of a suitably substituted bromopyridine and a pyridylboronic acid. Computational studies can help in selecting the optimal reaction conditions and predicting potential side reactions.
| Reaction Step | Key Mechanistic Feature | Computational Insight |
| Oxidative Addition | Cleavage of the C-Br bond | Calculation of activation energy barrier |
| Transmetalation | Formation of a Pd-O-B intermediate | Elucidation of the structure of intermediates |
| Reductive Elimination | Formation of the C-C bond | Determination of the final product stability |
Perspectives and Future Directions in 6 Bromo 2,3 Bipyridine 5 Carbaldehyde Research
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The synthesis of 6-Bromo-[2,3'-bipyridine]-5'-carbaldehyde is a critical first step in unlocking its potential. While standard cross-coupling reactions, such as Suzuki or Stille couplings, are likely methodologies for its construction, future research will likely focus on developing more efficient and sustainable synthetic routes. These could involve catalytic systems that operate under milder conditions, utilize earth-abundant metals, or proceed via C-H activation pathways to reduce waste and improve atom economy.
The principles of green chemistry are expected to be a significant driver in this area. This includes the use of greener solvents, energy-efficient reaction conditions (such as microwave or flow chemistry), and the development of one-pot or tandem reactions to streamline the synthetic process. The aldehyde functional group also presents an opportunity for late-stage modifications, allowing for the synthesis of a diverse library of derivatives from a common intermediate.
| Parameter | Traditional Synthesis | Potential Future Synthesis |
| Catalyst | Palladium-based | Earth-abundant metal catalysts (e.g., iron, copper) |
| Reaction Type | Cross-coupling | C-H activation, one-pot reactions |
| Solvents | Organic solvents | Greener solvents (e.g., water, ionic liquids) |
| Energy Input | Conventional heating | Microwave, flow chemistry |
Design of Advanced Ligands for Enhanced Functional Properties
The bipyridine core of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The bromine and aldehyde functionalities offer sites for further modification, enabling the design of advanced ligands with tailored electronic and steric properties.
Future research is anticipated to focus on creating ligands that can form complexes with specific metals to achieve enhanced catalytic activity, unique photophysical properties, or improved sensing capabilities. For instance, the aldehyde group can be converted into other functional groups like imines, oximes, or hydrazones, which can introduce additional coordination sites or act as responsive moieties. The bromine atom can be substituted via various cross-coupling reactions to introduce bulky groups that can influence the coordination geometry and stability of the resulting metal complexes.
| Functional Group | Potential Modification | Resulting Property |
| Aldehyde | Schiff base formation with amines | Enhanced coordination, responsive behavior |
| Aldehyde | Wittig reaction | Introduction of conjugated systems for photophysical applications |
| Bromine | Suzuki or Sonogashira coupling | Steric and electronic tuning of the ligand |
Integration into Hybrid Materials and Nanostructures
The integration of this compound into hybrid materials and nanostructures represents a promising frontier. The bipyridine unit can serve as a building block for metal-organic frameworks (MOFs) or coordination polymers. The aldehyde and bromo substituents can act as reactive handles for post-synthetic modification of these materials, allowing for the introduction of new functionalities.
Furthermore, this compound could be used to functionalize the surface of nanoparticles, such as gold or quantum dots. The bipyridine moiety can chelate to the nanoparticle surface, while the aldehyde group remains available for further reactions, enabling the creation of multifunctional nanostructures for applications in targeted drug delivery, bioimaging, or catalysis.
| Material Type | Role of the Compound | Potential Application |
| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, catalysis, sensing |
| Functionalized Nanoparticles | Surface ligand | Bioimaging, drug delivery, diagnostics |
| Coordination Polymers | Building block | Luminescent materials, molecular magnets |
Interdisciplinary Applications in Emerging Technologies
The unique combination of a bipyridine scaffold with reactive functional groups positions this compound as a versatile molecule for interdisciplinary applications in emerging technologies. In the field of sensor technology, derivatives of this compound could be developed as chemosensors for the detection of specific metal ions or anions.
In medicinal chemistry, the bipyridine structure is a known pharmacophore, and derivatives could be explored for their biological activities. The aldehyde group can also participate in the formation of dynamic covalent bonds, which is a growing area of interest for the development of self-healing materials and adaptive systems. Moreover, the compound's potential as a ligand in photoredox catalysis could be harnessed for the development of novel, light-driven chemical transformations.
| Technology Area | Potential Role of the Compound |
| Sensor Technology | Chemosensor for ion detection |
| Medicinal Chemistry | Scaffold for drug discovery |
| Materials Science | Component of self-healing materials |
| Catalysis | Ligand for photoredox catalysts |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Bromo-[2,3'-bipyridine]-5'-carbaldehyde, and how can Design of Experiments (DoE) improve yield?
- Methodology : Begin with palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the bipyridine core, followed by bromination and formylation. Use DoE to optimize variables such as temperature, catalyst loading, solvent polarity, and reaction time. For example, a fractional factorial design can identify critical factors affecting yield . Computational reaction path searches (e.g., via quantum chemical calculations) may further narrow optimal conditions .
- Key Considerations : Monitor intermediates via TLC or HPLC. Reference purity standards (>97% GC for analogous bromopyridine carbaldehydes) to ensure quality .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Compare H/C NMR shifts with structurally related compounds (e.g., 6-Bromo-3-pyridinecarboxaldehyde ).
- MS : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 263.0 for CHBrNO).
- XRD : Single-crystal X-ray diffraction resolves regiochemical ambiguities, particularly for bipyridine orientation .
Q. What are the recommended storage conditions to prevent degradation of the aldehyde functional group?
- Methodology : Store at 0–6°C under inert atmosphere (argon/nitrogen) to minimize oxidation of the aldehyde moiety. Use amber vials to avoid photodegradation, as suggested for related pyridinecarboxaldehydes .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?
- Methodology :
- DFT Calculations : Simulate H/C NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data to validate assignments .
- 2D NMR : Employ HSQC and HMBC to correlate ambiguous protons/carbons, especially in bipyridine systems with rotational isomers .
Q. What strategies mitigate side reactions during functionalization of the aldehyde group (e.g., aldol condensation)?
- Methodology :
- Protection-Deprotection : Temporarily protect the aldehyde as an acetal or oxime before bromination or cross-coupling .
- Low-Temperature Reactions : Perform formylation steps at –20°C to suppress aldol adducts, as demonstrated in pyridinecarboxaldehyde syntheses .
- Monitoring : Track by-products via LC-MS and optimize purification using silica gel chromatography or recrystallization .
Q. How can researchers leverage AI-driven process simulation to predict reactor scalability for this compound?
- Methodology :
- COMSOL Multiphysics : Model heat/mass transfer dynamics in batch reactors to identify bottlenecks (e.g., aldehyde volatility or exothermic side reactions) .
- Machine Learning : Train models on historical reaction data (e.g., yields, purity) to recommend optimal scale-up parameters (e.g., stirring rate, cooling profiles) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported purity levels for analogous bromopyridine carbaldehydes?
- Methodology :
- Cross-Validation : Compare GC, HPLC, and H NMR integration results. For example, >97% GC purity for 6-Bromo-3-pyridinecarboxaldehyde vs. >95% HPLC for 2-Bromo-4-pyridinecarboxaldehyde may reflect differing analytical thresholds.
- Standardization : Use certified reference materials (CRMs) and adhere to ICH guidelines for method validation .
Tables for Key Parameters
| Synthetic Optimization via DoE |
|---|
| Factor |
| Temperature |
| Catalyst (Pd) Loading |
| Solvent |
| Reaction Time |
| Storage Stability of Related Aldehydes |
|---|
| Compound |
| 6-Bromo-3-pyridinecarboxaldehyde |
| 2-Bromo-5-hydroxybenzaldehyde |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
